Azomethin H

Übersicht

Beschreibung

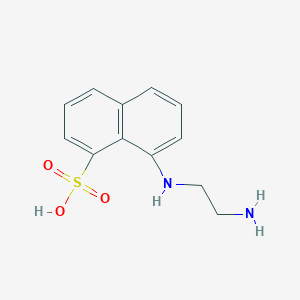

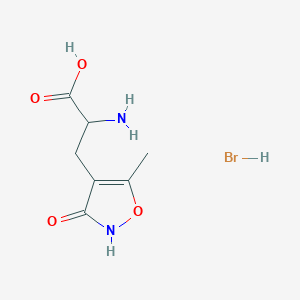

Synthesis Analysis

The synthesis of compounds related to 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid often involves multi-component reactions that are efficient and versatile. For example, 2-Hydroxy-5-sulfobenzoic acid has been utilized as an organocatalyst for the synthesis of 1-amidoalkyl-2-naphthols and isoxazol-5(4H)-ones, showcasing the compound's role in facilitating complex chemical reactions under solvent-free conditions (Kiyani, H., et al., 2015).

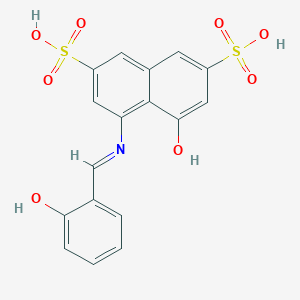

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as naphthalene disulfonate derivatives, reveal how specific substituents influence their supramolecular arrangements. These studies highlight the importance of molecular structure in determining the compound's physical and chemical behaviors (Li, Y.-N., et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid derivatives has demonstrated their reactivity and stability under various conditions. For example, the autoxidation reactions of o-aminohydroxynaphthalenes, products of azo dye reduction, have been thoroughly studied, providing insight into the degradation pathways and stability of such compounds (Kudlich, M., et al., 1999).

Physical Properties Analysis

The physical properties of compounds related to 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various environments. The synthesis and characterization of related polyimides have shown that such compounds exhibit desirable properties like good solubility and thermal stability, making them potentially useful for various applications (Chen, S., et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with different agents, potential for forming complexes, and catalytic activity, are fundamental for exploring the applications of 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid and its derivatives. Studies on Schiff base complexes have provided insights into the coordination chemistry and potential antimicrobial properties of such compounds (Bakare, S. B., 2019).

Wissenschaftliche Forschungsanwendungen

Organisch-anorganische Gerüste

Azomethin H ist ein wesentlicher Bestandteil bei der Bildung von organisch-anorganischen Gerüsten. Diese Strukturen sind aufgrund ihrer dynamischen und anpassbaren Eigenschaften entscheidend für Fortschritte in den chemischen Wissenschaften. Sie dienen als Plattform für Gasspeicherung, Materialadsorption, optische Sensoren, Katalysatoren, Arzneimittelfreisetzungskanäle, Farbstoffe und Pigmente . Die Fähigkeit des Azomethin-Liganden, durch Koordinationsverhalten stabile Moleküle zu bilden, ist entscheidend für die Entwicklung von Materialien mit gewünschten Eigenschaften .

C(sp2)–H-Funktionalisierung

Im Bereich der organischen Synthese spielt this compound eine Rolle bei der C(sp2)–H-Funktionalisierung in nicht-aromatischen Azomethin-basierten Heterocyclen. Diese Methodik ist bedeutsam für die Entwicklung von cyclischen Iminen und deren Derivaten, die zur Herstellung neuer heterocyclischer Verbindungen verwendet werden . Der Prozess beinhaltet Übergangsmetall-katalysierte Kreuzkupplungsreaktionen und metallfreie nucleophile Substitutionsreaktionen von Wasserstoff .

Kolorimetrisches Reagenz zum Nachweis von Bor

This compound wird als hochempfindliches und kolorimetrisches Reagenz für den Nachweis von Bor verwendet. Es ist besonders nützlich für die Prüfung von Mikrogramm-Mengen an Bor in Materialien wie Glas, Stahl und Pflanzenproben . Die Empfindlichkeit der Verbindung macht sie zu einem unschätzbaren Werkzeug für die qualitative und quantitative Erkennung des Borgehalts .

Bestimmung von Bor in Böden und Pflanzen

Die Verbindung wird auch für die kolorimetrische Bestimmung von Bor in Böden und Pflanzen verwendet. Diese Anwendung ist für die Agrar- und Umweltwissenschaften von Bedeutung, wo die Überwachung des Borgehalts entscheidend ist, um die Bodengesundheit und die Pflanzenernährung zu verstehen .

Supramolekulare Chemie

In der supramolekularen Chemie wird this compound zur Herstellung von supramolekularen Gerüsten verwendet. Diese Gerüste sind wichtig für die Konstruktion von Sensoren und Katalysatoren sowie für die Entwicklung bioaktiver Wirkstoffe. Die Wechselwirkung der Azomethin-Einheit mit anderen Substanzen ermöglicht die Anpassung von Eigenschaften, die in verschiedenen wissenschaftlichen Anwendungen von Vorteil sind .

Materialwissenschaften

This compound-Derivate zeigen vielversprechende Eigenschaften in der Materialwissenschaft aufgrund ihrer Effektivität, präzisen Koordinaten mit hoher Löslichkeit und weniger schädlichen Bestandteilen. Sie werden voraussichtlich in der neuen Ära wichtige Materialien sein, mit einem profitablen Anwendungsbereich in der Entwicklung fortschrittlicher Materialien .

Wirkmechanismus

Target of Action

Azomethine H is primarily used as a reagent for the determination of boron . Boron is the primary target of Azomethine H, and it plays a crucial role in various biological processes, including cell wall synthesis and metabolism in plants .

Mode of Action

Azomethine H interacts with its target, boron, through a process known as complex formation . This involves the coupling of Azomethine H with an aromatic hydroxyaldehyde, such as salicylaldehyde, due to the catalytic effect when boron is present . The condensation reaction is completed quickly, within 15 minutes .

Biochemical Pathways

Azomethine H is part of the azomethine ylides, which are nitrogen-based 1,3-dipoles . They are used in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles, including pyrrolidines and pyrrolines . These reactions are highly stereo- and regioselective, and have the potential to form four new contiguous stereocenters .

Pharmacokinetics

It is known that the compound exhibits high thermal stability . This suggests that it may have good stability in the body, which could potentially enhance its bioavailability.

Result of Action

The primary result of Azomethine H’s action is the formation of a boron-Azomethine H complex . This complex can be used for the colorimetric determination of boron in various samples, including soil and plants . The formation of this complex is a crucial step in the analytical procedures that utilize Azomethine H.

Action Environment

The action of Azomethine H can be influenced by various environmental factors. For instance, the presence of ammonium ions can accelerate the formation of the boron complex . Additionally, the pH conditions can also affect the complex formation process . Therefore, the action, efficacy, and stability of Azomethine H can be significantly influenced by the environmental conditions in which it is used.

Biochemische Analyse

Biochemical Properties

Azomethine H interacts with various biomolecules in biochemical reactions. It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been found to have a significant fluorescence quenching at 424 nm after its binding with Fe3+ in 100% aqueous solution at pH=7.0 .

Cellular Effects

Azomethine H has shown significant effects on various types of cells. For instance, benzidine-based azomethine derivatives have shown a significant effect on the human breast cancer cell line (MDA-MB-231) .

Molecular Mechanism

The molecular mechanism of Azomethine H involves the formation of the azomethine derivatives, which is confirmed by the occurrence of signals typical for the imine bond . The formation of these derivatives is a key part of how Azomethine H exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, Azomethine H shows high thermal stability . This stability is crucial for its long-term effects on cellular function in both in vitro and in vivo studies.

Eigenschaften

IUPAC Name |

4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO8S2/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14/h1-9,19-20H,(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCCKQSNXPFEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5941-07-1 (mono-hydrochloride salt) | |

| Record name | Azomethine H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00954074 | |

| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange powder or crystals; [Thermo Scientific MSDS] | |

| Record name | Azomethine H | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

32266-60-7, 5941-07-1 | |

| Record name | Azomethine H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azomethine H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxy-5-[[(2-hydroxyphenyl)methylene]amino]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

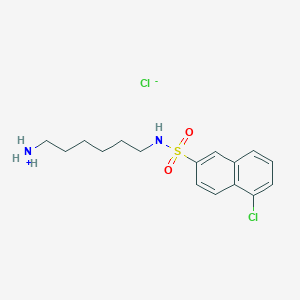

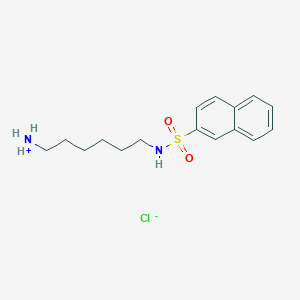

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Azomethine-H a suitable reagent for boron determination?

A1: Azomethine-H reacts with boric acid in weakly acidic solutions to form a stable, yellow-colored complex. [] This complex exhibits strong absorbance at a specific wavelength (around 415 nm), allowing for quantitative determination of boron concentration using spectrophotometry. [, ]

Q2: Does temperature affect boron determination using Azomethine-H?

A3: Yes, temperature significantly impacts the accuracy and precision of boron determination using Azomethine-H. [] Maintaining a consistent temperature between 15°C and 20°C during color development and absorbance measurement is crucial for reliable results. []

Q3: What are some challenges in using Azomethine-H for boron determination?

A4: Interference from other ions, especially fluoride, aluminum, ferric, and cupric ions, can affect the accuracy of boron determination. [] Furthermore, the presence of organic matter can also interfere with the analysis. [, ]

Q4: Can Azomethine-H be used for on-site environmental monitoring of boron?

A6: Yes, the Azomethine-H UV-Vis-based method offers a low-cost and user-friendly approach suitable for routine analysis and on-site monitoring of boron in complex matrices like leachates from sanitary landfills. []

Q5: How does the Azomethine-H UV-Vis method compare to techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) for boron determination?

A7: While ICP-OES is a powerful technique, the Azomethine-H UV-Vis method exhibits better precision and accuracy for boron determination in both simple and complex matrices. [] This, coupled with its cost-effectiveness and ease of operation, makes it a suitable alternative for routine analysis. []

Q6: How is Azomethine-H used in high-performance liquid chromatography (HPLC)?

A10: Azomethine-H can be used as a precolumn derivatizing agent for boron determination in complex matrices like steel using reversed-phase HPLC. [] This method allows for sensitive and selective determination of trace amounts of boron. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)

![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)